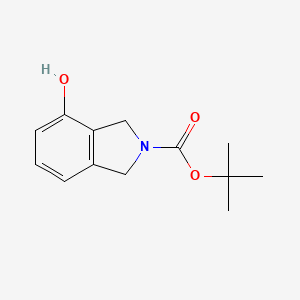
tert-Butyl 4-hydroxyisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-Butyl 4-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a derivative of isoindoline, a heterocyclic compound that contains a
Biological Activity
tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS Number: 871013-92-2) is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- Structural Characteristics : The compound features a tert-butyl group and a hydroxyisoindoline structure, which contribute to its biological properties.
Synthesis
The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of N-BOC-isoindoline-4-boronic acid with dihydrogen peroxide in the presence of ammonium chloride in tetrahydrofuran, yielding a high purity product (97.9%) after extraction and purification steps .
Inhibition of ROCK1 and ROCK2
Recent studies have identified this compound as a potent inhibitor of Rho kinases (ROCKs). These kinases play crucial roles in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for diseases such as cancer and cardiovascular disorders.
Key Findings :
- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties .
- In vitro assays showed that it effectively reduced the secretion of pro-inflammatory cytokines, indicating its role in modulating immune responses .
Case Studies
- Cancer Research : A study examining the effects of ROCK inhibitors on tumor growth found that this compound significantly reduced tumor size in mouse models by inhibiting cell proliferation and promoting apoptosis .
- Cardiovascular Health : Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. The results indicated that it could prevent excessive contraction induced by various stimuli, thereby offering a potential therapeutic avenue for hypertension .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes
- CYP450 Interaction : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a low potential for drug-drug interactions .
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | None |
| Log Po/w (iLOGP) | 2.49 |
| Log Kp (skin permeation) | -6.83 cm/s |
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWGDHUTSZFFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














